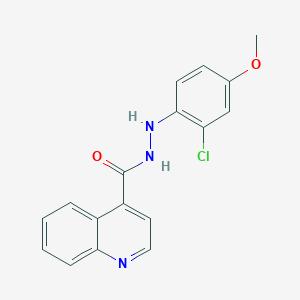
N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-chloro-4-methoxyaniline with quinoline-4-carbohydrazide under specific reaction conditions. The process may include steps such as:
Nitration: The nitration of 2-chloro-4-methoxyaniline to introduce a nitro group.
Reduction: Reduction of the nitro group to form the corresponding amine.
Condensation: Condensation of the amine with quinoline-4-carbohydrazide to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions to modify the quinoline ring.
Substitution: Nucleophilic substitution reactions to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions can include various substituted quinoline derivatives, which may exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: For its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with DNA: Binding to DNA and affecting its replication and transcription.
Modulating Signaling Pathways: Influencing various cellular signaling pathways to induce desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide include:
2-Phenylquinoline-4-carbohydrazide: Another quinoline derivative with similar structural features.
N-(2-Chloro-4-fluorobenzoyl)-N’-(5-hydroxy-2-methoxyphenyl)urea: A compound with a similar functional group arrangement.
7-Chloroquinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Uniqueness
N’-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities and properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C17H14ClN3O2 |
|---|---|
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
N'-(2-chloro-4-methoxyphenyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-11-6-7-16(14(18)10-11)20-21-17(22)13-8-9-19-15-5-3-2-4-12(13)15/h2-10,20H,1H3,(H,21,22) |
InChI-Schlüssel |
LLYLERKLOXTKAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NNC(=O)C2=CC=NC3=CC=CC=C23)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


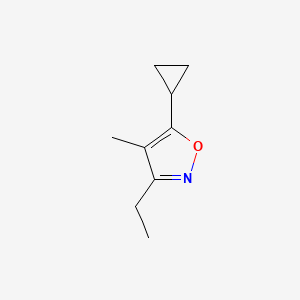
![2-(Bromomethyl)benzo[d]oxazole-7-methanol](/img/structure/B12879076.png)
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12879077.png)
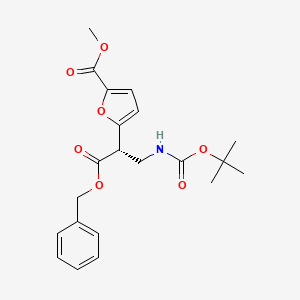
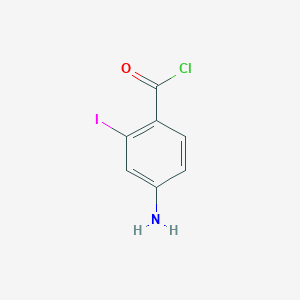
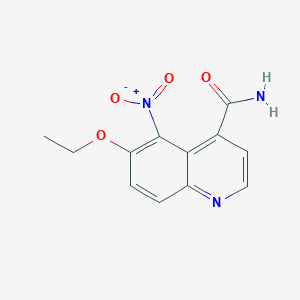
![3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879123.png)

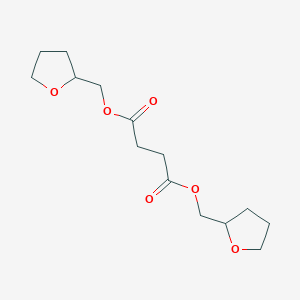
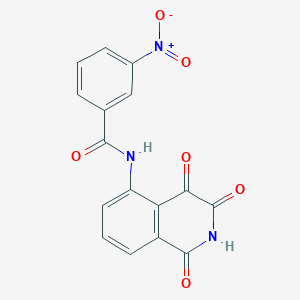

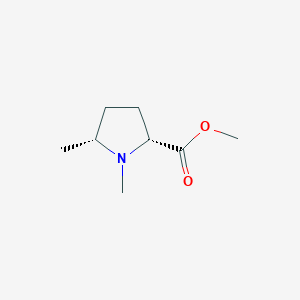
![4-Cyanobenzo[d]oxazole-2-carboxamide](/img/structure/B12879149.png)
![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
